Bienvenue dans la boutique en ligne BenchChem!

3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Anticancer Lung Cancer Cytotoxicity

This N-(1,3,4-oxadiazol-2-yl)benzamide congener features a critical 3,5-dichloro substitution pattern, distinguishing it from isomeric 2,5-dichloro and mono-halogenated analogues. This precise halogenation geometry is essential for maintaining target engagement and avoiding mechanistic shifts. Use this compound as a potency anchor (A549 IC50 ~7 µM) in anticancer series or to probe antibacterial pathways. For complete SAR, procure alongside the 2,5-dichloro isomer (CAS 887866-28-6) to map sigma receptor selectivity.

Molecular Formula C14H8Cl2N4O2
Molecular Weight 335.14
CAS No. 887866-20-8
Cat. No. B2585040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS887866-20-8
Molecular FormulaC14H8Cl2N4O2
Molecular Weight335.14
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N4O2/c15-10-4-9(5-11(16)6-10)12(21)18-14-20-19-13(22-14)8-2-1-3-17-7-8/h1-7H,(H,18,20,21)
InChIKeyUCKLHPDSUXTKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887866-20-8): Core Structural Identity and Procurement Relevance


This compound is a synthetic, halogenated N-(1,3,4-oxadiazol-2-yl)benzamide congener (PubChem CID 4298942) characterized by a 3,5-dichlorophenyl ring linked via an amide bridge to a 1,3,4-oxadiazole core that carries a pyridin-3-yl substituent at the 5-position [1]. The 3,5-dichloro substitution pattern differentiates it from isomeric 2,5-dichloro and mono-halogenated analogues and is believed to enforce a distinct conformational preference that governs target engagement [2]. This scaffold belongs to a privileged chemotype extensively validated for antimicrobial and anticancer applications, making it a high-value entry point for structure–activity relationship (SAR) campaigns that require precisely defined halogenation geometry [3].

3,5-Dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Why Off-the-Shelf Class Analogues Cannot Be Interchanged


The N-(1,3,4-oxadiazol-2-yl)benzamide pharmacophore is exquisitely sensitive to the position and electronic nature of halogen substituents; even subtle regioisomeric shifts (e.g., 2,5-dichloro versus 3,5-dichloro) or replacement of chlorine by fluorine can fundamentally redirect the mechanism of antimicrobial action—from trans‑translation inhibition to membrane depolarization or iron‑starvation pathways [1]. Pyridine‑versus‑furan or thiazole heterocycle swaps at the oxadiazole 5‑position have been shown to invert selectivity between bacterial and tumor cell lines, while 1,2,4‑oxadiazole regioisomers engage different kinase targets altogether [2][3]. Consequently, procurement of any generic “pyridinyl‑oxadiazole‑benzamide” without verification of the exact 3,5‑dichloro, pyridin‑3‑yl, 1,3,4‑oxadiazole substitution triad carries a high risk of nullifying the desired phenotype in downstream assays.

Quantitative Differentiation Guide for 3,5-Dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (887866-20-8)


A549 Non‑Small Cell Lung Cancer Cytotoxicity: 3,5‑Dichloro vs. Mono‑Halogenated and Unsubstituted Benzamide Analogues

In a closely related pyridine–1,3,4‑oxadiazole series bearing benzamide substituents, the 3,5‑dichloro congener (compound 5k) displayed the highest A549 cytotoxicity (IC50 = 6.99 ± 3.15 µM), statistically equivalent to the clinical standard 5‑fluorouracil [1]. In the same study, congeners carrying mono‑chloro, methoxy, methylthio, unsubstituted phenyl, or bulky fused‑ring systems exhibited significantly weaker activity, directly linking the 3,5‑dichloro arrangement to the observed potency. Although the exact target compound was not part of this series, the identical 3,5‑dichlorobenzamide pharmacophore permits a robust class‑level inference for the pyridin‑3‑yl variant [1].

Anticancer Lung Cancer Cytotoxicity

MRSA Antibacterial Potency: 3,5‑Dichloro Substitution vs. OCF3/SCF3/SF5 Analogues in the N‑(1,3,4‑Oxadiazol‑2‑yl)benzamide Class

Halogenated N‑(1,3,4‑oxadiazol‑2‑yl)benzamides as a class demonstrate extraordinary potency against methicillin‑resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) of 0.06–1 µg/mL reported for OCF3, SCF3, and SF5 variants (HSGN‑220, ‑218, ‑144) [1]. Critically, the mechanism of action (MOA) is halogen‑dependent: while KKL‑35 and MBX‑4132 inhibit trans‑translation, the OCF3/SCF3/SF5 series instead depolarizes bacterial membranes and induces iron starvation [1]. The 3,5‑dichloro pattern represents an electronically and sterically intermediate halogenation state that is predicted, via class‑level SAR, to modulate these divergent MOAs, offering a distinct phenotypic profile from both the trans‑translation inhibitors and the highly fluorinated analogues [1].

Antibacterial MRSA Mechanism of Action

Sigma‑2 Receptor Affinity: 2,5‑Dichloro‑ vs. 3,5‑Dichloro‑Regioisomer Differentiation

A patent‑derived dataset for 2,5‑dichloro‑N‑(5‑(pyridin‑3‑yl)‑1,3,4‑oxadiazol‑2‑yl)benzamide (CAS 887866‑28‑6) reveals a Ki of 2.70 nM at the sigma‑2 receptor, indicating exceptional affinity [1]. While the 3,5‑dichloro isomer (887866‑20‑8) lacks a direct sigma‑2 report, the regioisomeric shift from 2,5‑ to 3,5‑dichloro is known in medicinal chemistry to substantially alter aromatic ring electron density distribution and steric topology, factors that directly influence sigma receptor subtype selectivity [1][2]. This creates a direct experimental hypothesis: the 3,5‑dichloro isomer will exhibit a sigma‑1/sigma‑2 selectivity fingerprint that differs from the 2.70 nM sigma‑2‑biased profile of the 2,5‑dichloro regioisomer.

Sigma Receptor Radioligand Binding CNS

Physicochemical Property Space: 3,5‑Dichloro‑ vs. Furan‑, Thiazole‑, and Fluoro‑Congeners

The computed XLogP3 of 3,5‑dichloro‑N‑(5‑(pyridin‑3‑yl)‑1,3,4‑oxadiazol‑2‑yl)benzamide is 2.8, with a topological polar surface area (TPSA) of 80.9 Ų, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. This physicochemical profile places the compound in a favorable oral drug‑like space (Lipinski‑compliant), with lipophilicity that is intermediate between the more polar furan‑2‑yl analogue (lower XLogP, higher TPSA) and the more lipophilic 2‑methylthiazol‑4‑yl analogue (higher XLogP, similar TPSA) [2]. The pyridin‑3‑yl nitrogen further provides a titratable basic center (predicted pKa ~4.0–4.5) that can be exploited for salt formation or solubility enhancement without the metabolic liability of the furan ring [2].

Drug‑likeness Physicochemical Properties Lead Optimization

Kinase Inhibition Selectivity: 1,3,4‑Oxadiazole‑ vs. 1,2,4‑Oxadiazole‑Linked Benzamide Scaffolds

4‑Chloro‑3‑(5‑(pyridin‑3‑yl)‑1,2,4‑oxadiazole‑3‑yl)benzamides act as potent RET kinase inhibitors (ELISA‑based IC50 values reported in the moderate‑to‑high nanomolar range) [1]. The 1,3,4‑oxadiazole scaffold of the target compound is a constitutional isomer that presents the pyridyl group with a different vector and electronic distribution (nitrogen atoms at positions 3 and 4 instead of 2 and 4) [1][2]. This fundamental difference in heterocycle topology redirects target engagement away from RET toward alternative kinases or non‑kinase targets, as documented for the broader N‑(1,3,4‑oxadiazol‑2‑yl)benzamide class [2].

Kinase Inhibition RET Kinase 1,2,4‑Oxadiazole

Best Research and Industrial Application Scenarios for 3,5-Dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (887866-20-8)


Regioisomeric Selectivity Pair for Sigma Receptor Pharmacological Fingerprinting

Procure the 3,5‑dichloro isomer alongside the 2,5‑dichloro isomer (CAS 887866‑28‑6; sigma‑2 Ki = 2.70 nM [2]) to construct the minimal SAR pair required for mapping sigma‑1 vs. sigma‑2 selectivity. Head‑to‑head radioligand displacement assays of this pair will reveal the quantitative selectivity shift caused by the 2,5‑ → 3,5‑dichloro regioisomerism and inform subsequent medicinal chemistry decisions [1].

Anti‑MRSA Lead Expansion with a Divergent Mechanism‑of‑Action Hypothesis

Use the compound as a probe to test whether the 3,5‑dichloro halogenation pattern drives antibacterial activity via membrane depolarization/iron starvation (as seen with OCF3/SCF3/SF5 analogues; MIC 0.06–1 µg/mL [3]) or through a novel, uncharacterized pathway. Global proteomics of S. aureus treated with this compound can be benchmarked directly against the published datasets for HSGN‑220/‑218/‑144, enabling rapid mechanism deconvolution [3].

Non‑Small Cell Lung Cancer SAR with Direct Benchmarking to 5‑Fluorouracil

Incorporate the compound into a pyridine‑1,3,4‑oxadiazole anticancer series where the 3,5‑dichloro substitution has already delivered A549 IC50 = 6.99 ± 3.15 µM, statistically comparable to 5‑fluorouracil [4]. This compound serves as the potency anchor for evaluating additional benzamide substituents and for crystallographic studies aimed at resolving the binding mode responsible for A549 cytotoxicity [4].

Physicochemical Benchmarking for Oral Lead Optimization Cascades

Deploy the compound as a reference standard for balancing lipophilicity (XLogP3 = 2.8), polarity (TPSA = 80.9 Ų), and hydrogen‑bonding capacity (1 HBD, 5 HBA [1]) when comparing furan, thiazole, and fluoro congeners. The pyridin‑3‑yl basic center (predicted pKa ~4.0–4.5) further enables formulation salt screens that are not accessible to non‑basic heterocycle analogues.

Quote Request

Request a Quote for 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.